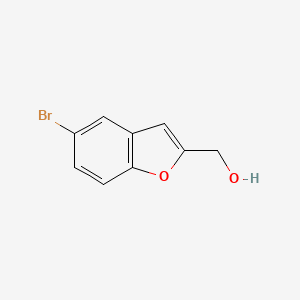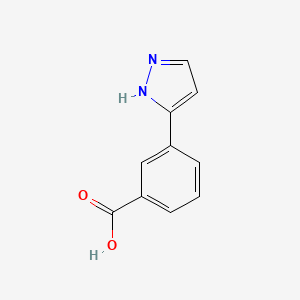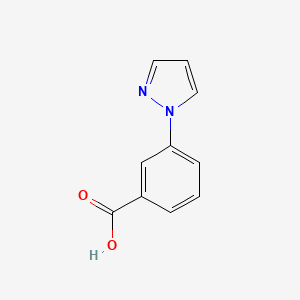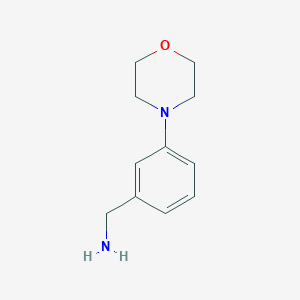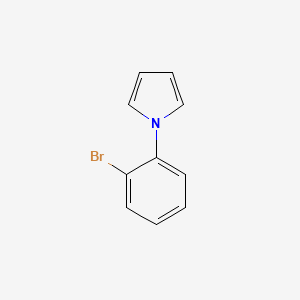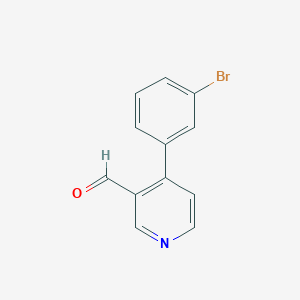
4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde
Vue d'ensemble
Description
The compound 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a brominated aromatic aldehyde with a pyridine ring. It is related to various research areas, including the synthesis of complex molecules and the study of their properties and potential applications. Although the provided papers do not directly discuss this compound, they involve similar brominated aromatic compounds and their derivatives, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related bromophenyl-pyridine compounds involves various strategies. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is achieved through reactions with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac), as described in the first paper . Another approach involves the modified Chichibabin reaction, which is used to synthesize a pyridine-containing aromatic diamine monomer, as mentioned in the second paper . These methods highlight the versatility of bromophenyl-pyridine compounds in forming complex structures.
Molecular Structure Analysis
The molecular structures of bromophenyl-pyridine derivatives are often determined by X-ray diffraction, revealing various intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions . The crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, shows intermolecular and intramolecular C-H...O hydrogen bonds, indicating the potential for hydrogen bonding in similar compounds .
Chemical Reactions Analysis
Bromophenyl-pyridine derivatives participate in various chemical reactions. For example, they are used in one-pot oxidation/Suzuki coupling reactions to synthesize biarylaldehydes . Cyclization reactions of phenylethyl-substituted pyridinecarboxaldehydes in acidic media lead to the formation of different cyclic compounds . These reactions demonstrate the reactivity of the bromophenyl group and the pyridine ring in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-pyridine derivatives are diverse. Luminescent properties are observed in some cyclopalladated complexes, with emission peaks in the visible spectrum . The solubility of polymers derived from related compounds in polar solvents and their thermal stability are also notable, with some polymers showing high glass transition temperatures and leaving significant residue even at high temperatures . These properties are crucial for the potential application of these materials in various fields, such as electronics and materials science.
Applications De Recherche Scientifique
1. Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Summary of Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative, which includes 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application on alevins. The effects on AchE activity and MDA level were then observed .
- Results or Outcomes : The study is the first to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
2. Synthesis and Biological Significance of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-Chloroacetamide Derivatives
- Summary of Application : This research focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. The study aims to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data. The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Results or Outcomes : The results revealed that certain compounds have promising antimicrobial activity. Some compounds were found to be the most active ones against the breast cancer cell line .
3. Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Summary of Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative, which includes 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application on alevins. The effects on AchE activity and MDA level were then observed .
- Results or Outcomes : The study is the first to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
4. Industrial Testing Applications of 3-(4-Bromophenyl)propionic acid
- Summary of Application : 3-(4-Bromophenyl)propionic acid is used in various industrial testing applications .
- Methods of Application : The specific methods of application can vary depending on the specific industrial testing application .
- Results or Outcomes : The outcomes can also vary depending on the specific industrial testing application .
5. Use of 4-(3-Bromophenoxy)piperidine Hydrochloride
- Methods of Application : The specific methods of application can vary depending on the specific use case .
- Results or Outcomes : The outcomes can also vary depending on the specific use case .
6. Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Summary of Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative, which includes 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application on alevins. The effects on AchE activity and MDA level were then observed .
- Results or Outcomes : The study concluded that the novel pyrazoline derivative has a confirmed nontoxic AchE inhibitory effect. It has no effect on MDA concentrations and on critical swimming of the model fish .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-bromophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKWGCMKURRWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370835 | |
| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde | |
CAS RN |
376646-64-9 | |
| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 376646-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



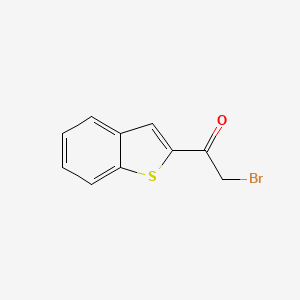



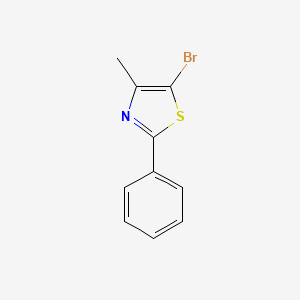
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
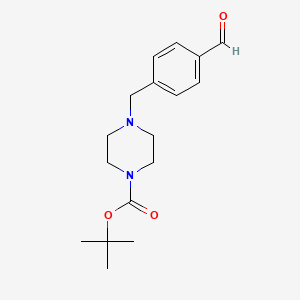
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
